Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-
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Overview
Description
Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by the presence of an ethylamino group and an oxoethoxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- typically involves the reaction of benzoyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to introduce the oxoethoxy group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran
Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted benzamides with various functional groups
Scientific Research Applications
Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The pathways involved include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access
Receptor modulation: Interacting with receptors to alter signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest derivative of benzoic acid, lacking the ethylamino and oxoethoxy groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar structural features but different substituents, leading to varied biological activities.
Uniqueness
Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
90074-81-0 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[2-(ethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-13-10(14)7-16-9-6-4-3-5-8(9)11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) |
InChI Key |
AKSRUAYJLUNPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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